An In-Depth Technical Guide to the Chemical Structure and Synthesis of Key Polo-like Kinase 1 (PLK1) Inhibitors
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Key Polo-like Kinase 1 (PLK1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structures, synthesis methodologies, and biological activities of prominent Polo-like Kinase 1 (PLK1) inhibitors. PLK1 is a critical serine/threonine kinase that plays a pivotal role in cell cycle regulation, making it a validated and compelling target for anticancer therapies. This document focuses on four key ATP-competitive PLK1 inhibitors that have been extensively studied and have entered clinical trials: BI 2536, Volasertib (BI 6727), Onvansertib (NMS-P937), and GSK461364.
Chemical Structures of Key PLK1 Inhibitors
The chemical structures of BI 2536, Volasertib, Onvansertib, and GSK461364 are presented below. These compounds, while targeting the same kinase, belong to distinct chemical classes, each with unique structural features that contribute to their potency and selectivity.
Figure 1: Chemical Structures of Selected PLK1 Inhibitors
| Inhibitor | Chemical Structure | IUPAC Name |
| BI 2536 | (R)-4-((8-cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide[1] | |
| Volasertib (BI 6727) | N-((1s,4s)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide[2] | |
| Onvansertib (NMS-P937) | 1-(2-hydroxyethyl)-8-((5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)phenyl)amino)-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide | |
| GSK461364 | 5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(((1R,2S)-2-phenylcyclopropyl)amino)thiophene-2-carboxamide |
Quantitative Biological Data
The following tables summarize the in vitro potency of the selected PLK1 inhibitors. Table 2 provides the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) against PLK1, while Table 3 details their cytotoxic effects (IC50) across a range of human cancer cell lines.
Table 2: In Vitro Potency of PLK1 Inhibitors against PLK1 Kinase
| Inhibitor | PLK1 IC50 (nM) | PLK1 Ki (nM) | Selectivity |
| BI 2536 | 0.83[3][4] | - | Also inhibits PLK2 (IC50 = 3.5 nM) and PLK3 (IC50 = 9.0 nM)[3] |
| Volasertib (BI 6727) | 0.87[5][6] | - | 6- and 65-fold greater selectivity against PLK2 and PLK3, respectively[5] |
| Onvansertib (NMS-P937) | 2 | - | >5000-fold selectivity over PLK2/PLK3 |
| GSK461364 | - | 2.2[7][8][9][10] | >390-fold selectivity for Plk1 than for Plk2 and Plk3[11] |
Table 3: Cytotoxic Activity (IC50, nM) of PLK1 Inhibitors in Human Cancer Cell Lines
| Cell Line | Cancer Type | BI 2536 | Volasertib | Onvansertib | GSK461364 |
| A549 | Lung Carcinoma | 12[4] | - | - | <100[11] |
| HCT116 | Colon Carcinoma | 2-25[3][4] | 23 | - | - |
| HeLa | Cervical Cancer | 2-25[3] | 0.02 µM | - | - |
| NCI-H460 | Lung Carcinoma | 12[4] | 21 | - | - |
| K562 | Chronic Myelogenous Leukemia | 2-25[3] | - | - | - |
| MOLM14 | Acute Myeloid Leukemia | - | 4.6 | - | - |
| HL-60 | Acute Promyelocytic Leukemia | - | 5.8 | - | - |
| MV4;11 | Acute Myeloid Leukemia | - | 4.6 | - | - |
| ARK-1 | Uterine Serous Carcinoma | - | - | 22.71 | - |
| SPEC-2 | Uterine Serous Carcinoma | - | - | 45.34 | - |
| Colo205 | Colorectal Adenocarcinoma | - | - | - | <100[11] |
| Neuroblastoma Cell Lines | Neuroblastoma | <100[12] | - | - | <20[13] |
Experimental Protocols: Synthesis of PLK1 Inhibitors
This section provides an overview of the synthetic routes for the four featured PLK1 inhibitors.
Synthesis of BI 2536
The synthesis of BI 2536, a dihydropteridinone derivative, has been reported in the literature. A key final step in the synthesis involves the coupling of 4-{[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl]amino}-3-methoxybenzoic acid with 1-methyl-4-aminopiperidine.
Experimental Protocol: A solution of 4-{[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl]amino}-3-methoxybenzoic acid (0.15 g), TBTU (0.12 g), and DIPEA (0.12 mL) in 5 mL of dichloromethane is stirred for 30 minutes at 25°C. To this mixture, 1-methyl-4-aminopiperidine (50 mg) is added, and the reaction is stirred for an additional 2.5 hours at 25°C. The resulting solution is extracted with water and then evaporated. The crude product is dissolved in warm ethyl acetate and crystallized from ether and petroleum ether to yield BI 2536 as white crystals.[14]
A more detailed, multi-step synthesis has also been described, starting from D-2-aminobutyric acid.[14] This process involves the formation of a pteridinone core, followed by functionalization and final coupling with the substituted aniline moiety.[15]
Synthesis of Volasertib (BI 6727)
A practical and efficient method for the multigram-scale synthesis of volasertib has been developed.[16] A key aspect of this synthesis is the preparation of two crucial intermediates: 4-amino-N-{4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl}-3-methoxybenzamide and (7R)-2-chloro-7-ethyl-7,8-dihydro-8-(1-methylethyl)-6(5H)-pteridinone.[16]
Experimental Protocol Overview: The synthesis of the benzamide intermediate involves a nitro reduction sequence. The pteridinone intermediate is prepared through reductive cyclization and N-methylation reactions. The final step is a nucleophilic aromatic substitution (SNAr) reaction between these two key intermediates to yield volasertib.[16][17]
Synthesis of Onvansertib (NMS-P937)
Synthesis of GSK461364
GSK461364 is a thiophene amide derivative. Its synthesis has been accomplished via a nanoprecipitation method for encapsulation in polymeric nanoparticles.[18] For the synthesis of the compound itself, a likely synthetic route involves the construction of the central thiophene-2-carboxamide core. This would be followed by the introduction of the 5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl) and the (1R,2S)-2-phenylcyclopropyl)amino) moieties through standard coupling and amination reactions.
Signaling Pathways and Mechanism of Action
PLK1 is a master regulator of mitosis, and its inhibition leads to defects in multiple stages of cell division, ultimately resulting in cell cycle arrest and apoptosis. The inhibitors discussed in this guide are ATP-competitive, binding to the ATP-binding pocket of the PLK1 kinase domain and preventing the phosphorylation of its downstream substrates.
Inhibition of PLK1 by these small molecules disrupts the G2/M checkpoint, leading to mitotic arrest and subsequent apoptosis in cancer cells.[12][19][20] The specific downstream effects include the prevention of Cdc25C activation, which in turn inhibits the activation of the Cyclin B/CDK1 complex, a key driver of mitotic entry.[21] Furthermore, PLK1 inhibition disrupts centrosome maturation and bipolar spindle formation, leading to mitotic catastrophe.[19][22]
Recent studies have also elucidated the role of PLK1 in other signaling pathways, including the PI3K/AKT/mTOR and MEK/ERK pathways. For instance, volasertib has been shown to decrease the expression of proteins in these pathways.[23] Onvansertib has been found to inhibit the β-catenin/c-Myc signaling pathway in lung adenocarcinoma.[24] These findings suggest that the anticancer effects of PLK1 inhibitors may be multifaceted, extending beyond their primary role in mitosis.
Conclusion
The development of potent and selective PLK1 inhibitors represents a significant advancement in targeted cancer therapy. The compounds highlighted in this guide, BI 2536, Volasertib, Onvansertib, and GSK461364, have demonstrated robust preclinical activity and have been investigated in clinical trials. A thorough understanding of their chemical synthesis, structure-activity relationships, and mechanisms of action is crucial for the continued development of novel and more effective PLK1-targeted therapies. This technical guide provides a foundational resource for researchers and drug development professionals working in this exciting area of oncology.
References
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- 23. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of Volasertib on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
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